4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chlorophenoxy group and a pentyl chain. The presence of the chlorophenoxy group and the pentyl chain imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-chlorophenoxy group: This step involves the nucleophilic substitution reaction of a chlorophenol with an appropriate alkyl halide to form the chlorophenoxy intermediate.
Attachment of the pentyl chain: The final step involves the alkylation of the pyrazole ring with the chlorophenoxy intermediate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new chemical products, such as agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted benzimidazole derivatives: These compounds share structural similarities with 4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole and exhibit similar biological activities.
Other pyrazole derivatives: Compounds with similar pyrazole rings and different substituents can be compared to highlight the unique properties of this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-12-14(13(2)19-18-12)8-4-3-7-11-20-16-10-6-5-9-15(16)17/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVSGKWVEKGCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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